4-(Adamantan-1-yl)-2-chloroaniline hydrochloride
Overview
Description
4-(Adamantan-1-yl)-2-chloroaniline hydrochloride is a compound with the CAS Number: 7123-77-5 . It has a molecular weight of 263.81 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid in a 2:1 ratio under microwave irradiation .Molecular Structure Analysis
The 3D structure of similar compounds has been confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been used to explore the properties of these compounds, free from the influence of the crystal field .Chemical Reactions Analysis
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical and Chemical Properties Analysis
The compound has a melting point range of 160-163°C . It is a powder at room temperature .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
- Synthesis and Biological Activities : Compounds derived from 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride, including thiosemicarbazones and N-(adamantan-1-yl)carbothioamides, have shown broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019).
Antimicrobial and Hypoglycemic Activities
- Adamantane-Isothiourea Hybrid Derivatives : Adamantane-isothiourea hybrids, related to this compound, displayed potent antibacterial activity and notable hypoglycemic effects in diabetic rats (Al-Wahaibi et al., 2017).
Synthesis of Pharmaceutical Intermediates
- Pharmaceutical Intermediate Synthesis : this compound is used in synthesizing pharmaceutical intermediates, such as N-(4-chlorophenyl)-1-adamantanecarboxamide, with applications in bifunctional pharmaceuticals (You, 2007).
Structural Analysis and Inhibitor Design
- Structural Analysis for Drug Design : The crystal structure and Hirshfeld surface analysis of adamantane-derivatives reveal insights for designing inhibitors, especially in the context of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) (Al-Wahaibi et al., 2019).
Antimycobacterial Activity
- Antituberculosis Agents : Certain derivatives exhibit antimycobacterial activities against drug-sensitive Mycobacterium tuberculosis strains, showing promise in tuberculosis treatment (Nayyar et al., 2007).
Crystal and Molecular Structure Analysis
- Molecular Structure Characterization : Adamantyl derivatives have been characterized for their crystal and molecular structures, aiding in understanding their interactions and potential applications (Petrović Peroković et al., 2013).
COVID-19 Research
- Inhibitory Activity Against COVID-19 : Adamantane-isothiourea derivatives have been studied for their potential inhibitory potency against SARS-CoV-2 proteins, contributing to the search for effective COVID-19 treatments (Jovanovic et al., 2021).
Synthesis of New Chemical Entities
- Development of Novel Compounds : The Friedländer condensation method has been used to develop new 4-(Adamantan-1-yl)quinoline derivatives, expanding the chemical diversity of adamantane-related compounds (Kozubková et al., 2012).
Antiproliferative and Proapoptotic Activity
- Atypical Retinoids with Adamantane Moieties : Adamantane-containing biphenyl-4-ylacrylic acids have been explored for their antiproliferative and proapoptotic activities, showing potential in cancer treatment (Cincinelli et al., 2005).
Compatibility with Pharmaceutical Excipients
- Interaction with Drug Formulation Excipients : Studies on the thermal behavior and compatibility of adamantane derivatives with pharmaceutical excipients provide valuable information for drug formulation processes (Vlase et al., 2017).
Anti-Inflammatory Potential
- Potential Anti-Inflammatory Agents : Novel adamantane derivatives have been investigated for their anti-inflammatory potential, contributing to the development of new therapeutic agents (Al-Tamimi et al., 2014).
Crystallographic and Theoretical Investigations
- Crystallographic Studies for Drug Design : In-depth crystallographic analyses of adamantane derivatives provide insights into weak non-covalent interactions, aiding in chemotherapeutic drug design (Al-Omary et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Adamantane derivatives are a promising area of research in the field of medicinal chemistry. Their high reactivity makes them suitable as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Properties
IUPAC Name |
4-(1-adamantyl)-2-chloroaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN.ClH/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16;/h1-2,6,10-12H,3-5,7-9,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVHHMOIVXAEBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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